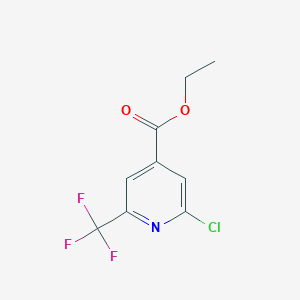

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate

Description

BenchChem offers high-quality Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-6(9(11,12)13)14-7(10)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYKPDXWDIAZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate

Introduction: The Significance of a Versatile Fluorinated Building Block

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is a highly functionalized pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical research. The strategic placement of a trifluoromethyl group, a chloro substituent, and an ethyl ester on the isonicotinate scaffold makes it a valuable intermediate for the synthesis of complex bioactive molecules. The trifluoromethyl moiety is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of a reliable synthetic pathway to this important compound, intended for researchers, scientists, and professionals in drug development and organic synthesis.

Retrosynthetic Analysis and Strategic Approach

The synthesis of ethyl 2-chloro-6-(trifluoromethyl)isonicotinate can be approached through a logical sequence of functional group transformations. A plausible retrosynthetic analysis breaks down the target molecule into more readily available precursors.

Caption: Retrosynthetic pathway for Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate.

The most direct and reliable synthetic route commences with the commercially available 2-hydroxy-6-(trifluoromethyl)isonicotinic acid [1]. This starting material already possesses the trifluoromethyl group and the carboxylic acid at the desired positions. The synthesis then proceeds through two key transformations:

-

Chlorination of the 2-hydroxy group to a 2-chloro group.

-

Esterification of the isonicotinic acid to its ethyl ester.

This approach is advantageous as it utilizes a readily accessible starting material and employs well-established chemical transformations, ensuring a high probability of success and good overall yield.

Detailed Synthetic Pathway and Experimental Protocols

The following sections provide a detailed, step-by-step guide for the synthesis of ethyl 2-chloro-6-(trifluoromethyl)isonicotinate, starting from 2-hydroxy-6-(trifluoromethyl)isonicotinic acid.

Overall Synthetic Scheme

Caption: Overall reaction scheme for the synthesis.

Part 1: Chlorination of 2-hydroxy-6-(trifluoromethyl)isonicotinic acid

This step involves the conversion of the 2-hydroxypyridine tautomer to the corresponding 2-chloropyridine derivative. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, and it can also serve to convert the carboxylic acid to an acyl chloride, which facilitates the subsequent esterification.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-hydroxy-6-(trifluoromethyl)isonicotinic acid | 207.11 | 10.0 g | 0.0483 |

| Thionyl chloride (SOCl₂) | 118.97 | 25 mL | 0.344 |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | catalyst |

| Toluene | 92.14 | 100 mL | solvent |

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution to neutralize HCl and excess SOCl₂), add 2-hydroxy-6-(trifluoromethyl)isonicotinic acid (10.0 g, 0.0483 mol) and toluene (100 mL).

-

Addition of Reagents: To the stirred suspension, add N,N-dimethylformamide (0.5 mL) as a catalyst. Then, add thionyl chloride (25 mL, 0.344 mol) dropwise at room temperature. A lively evolution of gas (HCl and SO₂) will be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully evaporate the excess thionyl chloride and toluene under reduced pressure. The resulting crude solid is 2-chloro-6-(trifluoromethyl)isonicotinoyl chloride.

Causality and Insights:

-

The use of a significant excess of thionyl chloride ensures the complete conversion of both the hydroxyl group and the carboxylic acid.

-

DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent with thionyl chloride, which is a more reactive chlorinating species.

-

The reaction is performed under anhydrous conditions as thionyl chloride reacts violently with water.

Part 2: Esterification of 2-chloro-6-(trifluoromethyl)isonicotinic acid

The crude 2-chloro-6-(trifluoromethyl)isonicotinoyl chloride from the previous step is directly used for esterification with ethanol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude 2-chloro-6-(trifluoromethyl)isonicotinoyl chloride | ~243.55 | ~11.7 g | 0.0483 |

| Anhydrous Ethanol | 46.07 | 100 mL | excess |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | as needed | - |

| Ethyl acetate | 88.11 | 200 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | as needed | - |

Experimental Protocol:

-

Reaction Setup: Cool the flask containing the crude 2-chloro-6-(trifluoromethyl)isonicotinoyl chloride in an ice bath.

-

Addition of Ethanol: Slowly and carefully add anhydrous ethanol (100 mL) to the cooled residue with stirring. The reaction is exothermic.

-

Reaction: After the initial exothermic reaction subsides, remove the ice bath and stir the mixture at room temperature for 2-3 hours. To ensure complete reaction, the mixture can be gently heated to reflux for 1 hour. A general procedure for esterification of isonicotinic acid derivatives can be adapted here[2].

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL) until the aqueous layer is neutral or slightly basic, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 2-chloro-6-(trifluoromethyl)isonicotinate as a solid or oil.

-

Causality and Insights:

-

Using the acyl chloride intermediate for esterification is highly efficient and generally proceeds under mild conditions.

-

The sodium bicarbonate wash is crucial to remove any unreacted acidic species, such as HCl or the carboxylic acid.

-

Anhydrous ethanol is used to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

Visualization of the Experimental Workflow

Caption: Step-by-step experimental workflow.

Conclusion

The synthesis of ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is reliably achieved through a two-step process starting from 2-hydroxy-6-(trifluoromethyl)isonicotinic acid. The chlorination with thionyl chloride followed by esterification with ethanol provides a robust and scalable route to this valuable synthetic intermediate. The insights and detailed protocols provided in this guide are intended to empower researchers in their synthetic endeavors, facilitating the development of novel molecules with potential applications in medicine and agriculture.

References

Sources

A Technical Guide to Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate (CAS: 1196154-43-4): Properties, Synthesis, and Applications in Chemical R&D

Executive Summary: Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal and agrochemical research. Its structure incorporates three key reactive centers: a chloro group susceptible to substitution, an ester moiety for derivatization, and an electron-deficient pyridine ring activated by a trifluoromethyl group. This combination of features makes it an exceptionally versatile scaffold for creating complex molecular architectures. The strategic inclusion of the trifluoromethyl (-CF3) group is known to enhance crucial pharmaceutical properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] This guide provides an in-depth analysis of its physicochemical properties, outlines plausible synthetic strategies, explores its chemical reactivity, and discusses its application as a precursor for developing next-generation therapeutics and functional materials.

Introduction: The Significance of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in successful therapeutic agents. The trifluoromethylpyridine core is a prominent member of this class.[1] The trifluoromethyl group, a bioisostere of the ethyl and isopropyl groups, offers a unique combination of steric bulk and strong electron-withdrawing character, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2]

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate, CAS 1196154-43-4, is a prime exemplar of this scaffold. It is not merely an inert building block but a carefully designed intermediate, offering chemists multiple avenues for molecular elaboration. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical transformations. This guide serves as a technical resource for researchers aiming to leverage the unique properties of this compound in their synthetic campaigns.

Caption: A representative workflow for the synthesis of the title compound.

Chemical Reactivity and Derivatization Potential

The true value of Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate lies in its potential for subsequent chemical modifications. The molecule possesses three distinct "hubs" for reactivity, which can be addressed with high selectivity.

Hub 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the C2 position is the most versatile reaction handle. The pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl group at C6 collaboratively reduce the electron density of the ring, making it highly susceptible to nucleophilic attack. [3]This allows for the displacement of the chloride leaving group by a wide range of nucleophiles.

-

Causality: This high reactivity is a direct consequence of the electronic stabilization of the negatively charged Meisenheimer intermediate formed during the substitution reaction. [4] Protocol: General Procedure for SNAr with an Amine

-

Dissolve Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate (1.0 eq) in an aprotic polar solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

-

Add the desired primary or secondary amine (1.1-1.5 eq) to the solution.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq), to scavenge the HCl byproduct.

-

Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography.

Hub 2: Modification of the Ester Group

The ethyl ester at the C4 position provides a gateway to other functional groups, most commonly amides, which are prevalent in pharmaceuticals.

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH) in a solvent like THF or methanol.

-

Amide Coupling: The resulting carboxylic acid is a substrate for standard peptide coupling reactions. Using reagents like HATU, HBTU, or EDC in the presence of a base (e.g., DIPEA) allows for the efficient formation of amide bonds with a diverse array of amines. This two-step process is a cornerstone of library synthesis in drug discovery. [5][6]

Hub 3: Cross-Coupling Reactions

Modern synthetic chemistry allows for the C2-chloro group to participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions enable the formation of carbon-carbon or carbon-heteroatom bonds, dramatically increasing the molecular complexity and allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Caption: Major reaction pathways for derivatizing the title compound.

Applications in Research and Development

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is primarily utilized as a high-value intermediate in the synthesis of biologically active molecules. Its structural motifs are found in compounds targeting a range of diseases.

-

Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors for oncology. The ability to functionalize the 2-position allows for the installation of hinge-binding motifs. [1]* Ion Channel Modulators: Derivatives of substituted pyridines have been explored as potent antagonists for ion channels like the P2X7 receptor, which is implicated in inflammatory conditions. [7]* Enzyme Inhibitors: The scaffold has been incorporated into inhibitors of enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for pain and inflammation. [8]* Agrochemicals: Chloro-trifluoromethylpyridine derivatives are key intermediates for several commercial crop-protection products, leveraging their unique properties to create potent herbicides and pesticides. [9] The rationale for its use is clear: the trifluoromethyl group often enhances metabolic stability by blocking sites of oxidative metabolism, while the overall scaffold provides a rigid and well-defined geometry for precise interaction with biological targets. [1][2]

Safety and Handling

| Hazard Class | Associated Risks | Representative Compounds |

| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or in contact with skin. | 2-Chloro-6-(trifluoromethyl)pyridine,[10] 2-Chloro-5-(trifluoromethyl)isonicotinic acid [11] |

| Skin Corrosion/Irritation | Causes skin irritation. | Ethyl 4-(trifluoromethyl)nicotinate,[12] 2-Chloro-5-(trifluoromethyl)isonicotinic acid [11] |

| Eye Damage/Irritation | Causes serious eye irritation. | Ethyl 4-(trifluoromethyl)nicotinate,[12] 2-Chloro-6-(trifluoromethyl)pyridine [10] |

| Respiratory Irritation | May cause respiratory irritation (STOT SE 3). | Ethyl 4-(trifluoromethyl)nicotinate,[12] 2-Chloro-5-(trifluoromethyl)isonicotinic acid [11] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood. [11]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. [12]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Spill Response: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for disposal.

Conclusion

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its pre-installed functionality—a reactive chlorine, a modifiable ester, and a metabolically robust trifluoromethyl group—provides a powerful platform for accessing novel chemical space. For researchers in drug discovery and materials science, this compound represents an efficient starting point for the synthesis of complex, high-value molecules, enabling the rapid exploration of structure-activity relationships and the development of next-generation products.

References

-

Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. ResearchGate. Available at: [Link]

-

Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. ResearchGate. Available at: [Link]

-

Synthesis of some N‐substituted isonicotinamides. ResearchGate. Available at: [Link]

-

Ethyl 2-Chloromethyl-6-(trifluoromethyl)nicotinate. Amerigo Scientific. Available at: [Link]

-

Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Semantic Scholar. Available at: [Link]

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Synthesis of Substituted Isatins. PubMed, National Institutes of Health. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: [Link]

-

Ethyl 2-chloro-6-methoxyisonicotinate. PubChem, National Institutes of Health. Available at: [Link]

-

MCYE1006 Ethyl 6-chloro-5-methyl-2-(trifluoromethyl)nicotinate. MakeChem Inc.. Available at: [Link]

-

Ethyl 2-methoxy-6-(trifluoromethyl)isonicotinate. PubChem, National Institutes of Health. Available at: [Link]

-

The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists. PubMed, National Institutes of Health. Available at: [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-d[5][13]ioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. PubMed, National Institutes of Health. Available at: [Link]

-

Material Safety Data Sheet - Ethyl chloroacetate. Cole-Parmer. Available at: [Link]

-

2-Chloro-6-(trifluoromethyl)phenyl Isocyanate. LabSolutions. Available at: [Link]

-

2-Chloro-1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid ethyl ester. PubChem, National Institutes of Health. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

2H-1,3-thiazine-6-carboxylic acid, 2-[[4-chloro-3-(trifluoromethyl)phenyl]imino]tetrahydro-3-methyl-4-oxo-, (2E)-. SpectraBase. Available at: [Link]

-

Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. Toxicological Profile for 1,1-Dichloroethene - NCBI Bookshelf. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]

- 4. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 10. 2-氯-6-(三氟甲基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. Ethyl 2-Chloromethyl-6-(trifluoromethyl)nicotinate - Amerigo Scientific [amerigoscientific.com]

A Technical Guide to Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate, a key building block in modern medicinal chemistry. We will explore its fundamental molecular characteristics, detailed synthetic protocols, and its strategic importance in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of fluorinated heterocyclic compounds.

Core Molecular Attributes

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is a halogenated and trifluoromethylated pyridine derivative. Its molecular structure is characterized by a pyridine ring substituted with a chloro group at the 2-position, a trifluoromethyl group at the 6-position, and an ethyl ester at the 4-position (isonicotinate position).

The presence of the trifluoromethyl (-CF3) group is of particular significance. This functional group is a cornerstone of modern drug design, known to enhance several critical properties of a molecule.[1][2] Strategic incorporation of a -CF3 group can lead to:

-

Increased Lipophilicity : Facilitating passage through biological membranes.[2]

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, resisting metabolic degradation and often leading to a longer biological half-life.[2]

-

Modulation of Electronic Properties : The strong electron-withdrawing nature of the -CF3 group can influence the acidity or basicity of nearby functional groups, impacting target binding.

-

Improved Binding Affinity : The unique steric and electronic profile of the -CF3 group can lead to more potent interactions with biological targets.[1]

These attributes make trifluoromethylpyridines, such as the title compound, highly sought-after intermediates in the synthesis of complex and biologically active molecules.[1][3][4]

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₉H₇ClF₃NO₂ |

| Molecular Weight | 253.61 g/mol |

| Parent Acid | 2-Chloro-6-(trifluoromethyl)isonicotinic acid |

| Parent Acid Formula | C₇H₃ClF₃NO₂[5] |

| Parent Acid MW | 225.55 g/mol [5][6] |

Synthesis and Mechanism

The primary and most direct route to Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is through the esterification of its parent carboxylic acid, 2-chloro-6-(trifluoromethyl)isonicotinic acid. This transformation is a fundamental reaction in organic chemistry, and several reliable protocols can be employed.

Fischer Esterification: A Classic and Scalable Approach

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[7] This method is cost-effective and well-suited for large-scale synthesis.[7]

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-(trifluoromethyl)isonicotinic acid (1.0 eq).

-

Solvent and Reagent Addition : Add an excess of absolute ethanol (to act as both solvent and reactant).

-

Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas.[8]

-

Reaction Execution : Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction : Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate.[9]

The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[7] The key steps involve the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

Diagram of the Fischer Esterification Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. 2-chloro-6-(trifluoroMethyl)isonicotinic acid | 796090-23-8 [amp.chemicalbook.com]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate: Synthesis, Properties, and Applications in Modern Drug Discovery

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate, a halogenated pyridine derivative, has emerged as a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the presence of a trifluoromethyl group and a chlorine atom on the pyridine ring, make it a versatile reagent for constructing novel molecular architectures with significant biological activity. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, reactivity, and applications, with a focus on its role as a key intermediate in the development of new therapeutic agents.

Introduction to a Versatile Building Block

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate, identified by the CAS number 1196154-43-4, belongs to the class of substituted isonicotinic acid esters.[1] The pyridine core, a ubiquitous scaffold in medicinal chemistry, is rendered electron-deficient by the strongly electron-withdrawing trifluoromethyl group and the chloro substituent. This electronic characteristic is central to its reactivity, particularly the susceptibility of the chlorine atom at the 2-position to nucleophilic aromatic substitution. This reactivity profile allows for the strategic introduction of various functional groups, enabling the synthesis of a diverse array of derivatives.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is essential for its effective use in synthesis and for the characterization of its reaction products.

Table 1: Physicochemical Properties of Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate

| Property | Value | Reference |

| CAS Number | 1196154-43-4 | [1] |

| Molecular Formula | C₉H₇ClF₃NO₂ | [2][3] |

| Molecular Weight | 253.61 g/mol | [2] |

| Boiling Point (Predicted) | 263.2 ± 40.0 °C | [2] |

| Density (Predicted) | 1.389 ± 0.06 g/cm³ | [2] |

While experimental spectroscopic data for Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is not extensively published in readily accessible literature, the expected spectral characteristics can be inferred from analogous structures. The following table provides predicted and expected spectroscopic data based on the analysis of similar compounds.

Table 2: Expected Spectroscopic Data for Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl ester group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and two singlets or doublets in the aromatic region for the pyridine ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the pyridine ring, including the carbon attached to the trifluoromethyl group which would exhibit a characteristic quartet due to C-F coupling. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester group (around 1730 cm⁻¹), C-F stretching vibrations, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (253.61), along with characteristic fragmentation patterns including the loss of the ethoxy group. |

Synthesis and Reactivity

The synthesis of Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate typically involves multi-step sequences starting from readily available pyridine derivatives. A general synthetic strategy involves the introduction of the trifluoromethyl group and the chloro substituent, followed by esterification.

Conceptual Synthetic Workflow

A generalized synthetic pathway for Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate.

Detailed Synthetic Protocol (Hypothetical, based on related syntheses)

Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinic acid

A plausible route to the parent acid involves the oxidation of a suitable precursor, such as 2-chloro-4-methyl-6-(trifluoromethyl)pyridine.

-

To a solution of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine in a suitable solvent (e.g., a mixture of water and pyridine), add a strong oxidizing agent such as potassium permanganate portion-wise at an elevated temperature.

-

Maintain the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the crude 2-chloro-6-(trifluoromethyl)isonicotinic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification to Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate

The carboxylic acid is then esterified to yield the final product.

-

Suspend 2-chloro-6-(trifluoromethyl)isonicotinic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate.

The reactivity of Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is dominated by the lability of the C2-chloro substituent towards nucleophilic displacement. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a library of functionalized pyridine derivatives.

Key nucleophilic substitution reactions of the title compound.

Applications in Drug Discovery and Agrochemicals

The trifluoromethyl group is a highly sought-after moiety in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate serves as a valuable precursor for incorporating this group into pharmacologically active molecules. While specific drugs directly synthesized from this exact intermediate are not prominently disclosed in the public domain, its structural motifs are present in various patented compounds, highlighting its potential in medicinal chemistry. For instance, related trifluoromethylpyridine structures are key components in a number of agrochemicals and pharmaceuticals.[4][5][6]

The general class of chloro-trifluoromethyl-substituted pyridines are precursors to a variety of biologically active compounds, including insecticides, herbicides, and fungicides.[4] In medicinal chemistry, these scaffolds are explored for the development of agents targeting a range of diseases.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions should be taken when handling Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related compounds are known to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin. Therefore, it is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is a highly functionalized building block with significant potential in synthetic organic chemistry, particularly in the fields of drug discovery and agrochemical development. Its well-defined reactivity, centered around the nucleophilic displacement of the chloro group, allows for the facile synthesis of a wide range of derivatives. While detailed experimental data for this specific compound remains somewhat limited in the public literature, its structural similarity to key intermediates in numerous patented and commercialized products underscores its importance. Further exploration of the synthetic utility of Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is likely to lead to the discovery of novel molecules with valuable biological activities.

References

Please note that direct, publicly available, in-depth literature specifically on "Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate" is limited. The references provided are for the identified CAS number and related compounds, offering insights into its properties and synthesis.

- Safety Data Sheet for Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate. BOC Sciences.

- Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), S399–S406.

- BLD Pharmatech Co., Limited. Product Listing. ChemBuyersGuide.com.

- Uneyama, K. (2006). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Synthetic Organic Chemistry, Japan, 64(11), 1184-1193.

- Uneyama, K., & Amii, H. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 67-76.

- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).

-

Ethyl Chloride. NIST WebBook. [Link]

- 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- Reddy, T. S., & Dubey, P. K. (2019). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 1(1), 1-19.

-

5-Chloro-5-ethyl-6-methyl-2,3,4,5-tetrahydro-pyridine - Optional[13C NMR]. SpectraBase. [Link]

-

2-Chloro-1,1,2-trifluoroethyl ethyl ether. NIST WebBook. [Link]

- Agrochemical 2-chloro-2',6'-diethyl-Nmethoxymethylacetanilide transformative and sorptive demeanor in agriculturally significant pedospheric environs.

- EPA/NIH Mass Spectral Data Base. GovInfo.

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593). Human Metabolome Database. [Link]

- Hangzhou MolCore BioPharmatech Co.,Ltd. Product Catalog. (Example of a chemical supplier).

- Piridinas. CymitQuimica. (Example of a chemical supplier in a non-English language).

- อนุพันธ์ Pyridine ในฐานะส่วนประกอบพื้นฐานเฮเทโรไซคลิก (104). (Example of a chemical supplier in a non-English language).

- Safety Data Sheet. Fisher Scientific.

- Safety Data Sheet. ChemScene.

- SAFETY DATA SHEET. Sigma-Aldrich.

- US Patent US20080312356A1. Google Patents.

- US Patent US-7125873-B2. PubChem.

- US Patent US-6060475-A. PubChem.

- CN Patent CN102911174A. Google Patents.

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]

-

1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Organic Syntheses. [Link]

-

Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[2][7]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. PubMed. [Link]

-

Synthesis of novel ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylate derivatives as promising anticancer agents. PubMed. [Link]

-

Synthesis of pyrazine alcaloids from Botryllus leachi. Diazines 43. PubMed. [Link]

-

Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium - Freie Universität Berlin. [Link]

- Page no. 1H-NMR, 13C-NMR and 2D-NMR spectra. The Royal Society of Chemistry.

- Supporting Information for. The Royal Society of Chemistry.

- BJOC - Search Results. Beilstein Journals. (Example of a journal search result page).

- Porphyrin-2-one derivative as a protein kinase inhibitor - Patent TW-I458709-B. PubChem.

Sources

- 1. fishersci.com [fishersci.com]

- 2. shd-pub.org.rs [shd-pub.org.rs]

- 3. forskning.ruc.dk [forskning.ruc.dk]

- 4. rsc.org [rsc.org]

- 5. Piridinas | CymitQuimica [cymitquimica.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An Investigator's Guide to the Potential Mechanism of Action of Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate in Biological Systems

Abstract

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is a fluorinated heterocyclic compound belonging to the trifluoromethylpyridine class, a scaffold of significant interest in modern medicinal chemistry and drug discovery. While direct studies on the specific biological mechanism of action for this particular ester are not extensively documented, the broader family of trifluoromethylpyridine derivatives has demonstrated a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the potential mechanisms of action for Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate, drawing insights from the established biological profiles of structurally related compounds. We will explore the physicochemical properties imparted by the trifluoromethyl and chloro-substituents, hypothesize potential molecular targets, and provide detailed experimental protocols for researchers to investigate these putative mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical entity.

Introduction: The Significance of the Trifluoromethylpyridine Scaffold

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design, and the trifluoromethyl (-CF3) group is of particular importance. When incorporated into a pyridine ring, the resulting trifluoromethylpyridine scaffold often confers significant advantages to a molecule's biological profile.[1][2] These benefits can include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often increasing the half-life of a drug.[1]

-

Increased Lipophilicity: The -CF3 group can enhance the molecule's ability to cross cellular membranes, improving bioavailability.[1][3]

-

Modulated pKa: The electron-withdrawing nature of the trifluoromethyl group can alter the basicity of the pyridine nitrogen, influencing receptor binding and pharmacokinetic properties.

-

Improved Binding Affinity: The unique electronic properties and the ability of fluorine to participate in hydrogen bonding and other non-covalent interactions can lead to stronger and more specific binding to target proteins.[1]

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate serves as a key building block in the synthesis of more complex molecules that leverage these properties.[4] Its structure contains reactive sites amenable to further chemical modification, making it a valuable starting point for the development of novel therapeutics.

Hypothesized Mechanisms of Action and Potential Therapeutic Applications

Based on the documented activities of various trifluoromethylpyridine derivatives, we can postulate several potential mechanisms of action for Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate or its subsequent derivatives.

Kinase Inhibition in Oncology

A significant number of kinase inhibitors feature a pyridine core. The trifluoromethylpyridine scaffold has been specifically implicated in the development of anticancer agents that target signaling pathways crucial for tumor growth and proliferation.[1]

-

Hypothesized Target: Receptor Tyrosine Kinases (RTKs), Cyclin-Dependent Kinases (CDKs), or other kinases involved in oncogenic signaling.

-

Plausible Mechanism: The pyridine nitrogen could form a key hydrogen bond with the hinge region of the kinase active site, a common binding motif for kinase inhibitors. The trifluoromethyl group could occupy a hydrophobic pocket, enhancing binding affinity and selectivity. The chloro- and ethyl isonicotinate moieties provide synthetic handles to explore further interactions within the ATP-binding pocket.

Antimicrobial and Antiviral Activity

Pyridine derivatives have a long history as antimicrobial and antiviral agents.[5] The lipophilicity conferred by the trifluoromethyl group can facilitate penetration of microbial cell walls or viral envelopes.[1]

-

Hypothesized Target (Antibacterial): Enzymes involved in bacterial cell wall synthesis, DNA gyrase, or other essential bacterial proteins.

-

Hypothesized Target (Antiviral): Viral proteases, polymerases, or proteins involved in viral entry or replication.[3]

-

Plausible Mechanism: The compound could act as a competitive or non-competitive inhibitor of essential microbial enzymes. In the context of antiviral activity, derivatives could interfere with the viral life cycle at various stages.

Modulation of Inflammatory Pathways

Derivatives of trifluoromethylpyridines have been investigated as modulators of inflammatory responses. For instance, related compounds have been explored as P2X7 receptor antagonists and microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, both of which are involved in inflammation.[6][7]

-

Hypothesized Target: P2X7 receptors, mPGES-1, or other pro-inflammatory enzymes and receptors.

-

Plausible Mechanism: The compound or its derivatives could act as antagonists or allosteric modulators of receptors involved in the inflammatory cascade, or directly inhibit enzymes responsible for the production of pro-inflammatory mediators like prostaglandin E2.

Experimental Workflows for Mechanistic Investigation

To validate the hypothesized mechanisms of action, a systematic experimental approach is necessary. The following protocols provide a starting point for researchers.

General Experimental Workflow

The overall workflow for investigating the mechanism of action can be visualized as follows:

Figure 1: A generalized experimental workflow for elucidating the mechanism of action.

Protocol: Kinase Inhibition Assay

This protocol outlines a general method for screening Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate or its derivatives against a panel of kinases.

Objective: To determine if the compound inhibits the activity of specific kinases.

Materials:

-

Kinase panel (e.g., commercial services like those from Promega or Thermo Fisher Scientific)

-

ATP, substrate peptides

-

Assay buffer (specific to each kinase)

-

Test compound dissolved in DMSO

-

Microplate reader for luminescence or fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate peptide, and the assay buffer.

-

Initiation of Reaction: Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

ATP Addition: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature (usually 30°C) for the specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP (e.g., using a luciferase-based assay like Kinase-Glo®) or the phosphorylated substrate.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth.

Objective: To assess the antibacterial activity of the test compound.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton broth (MHB)

-

Test compound dissolved in DMSO

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Bacterial Culture: Grow the bacterial strains overnight in MHB. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Inoculation: Add the diluted bacterial suspension to each well. Include a positive control (no compound) and a negative control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) and Future Directions

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is a foundational scaffold. Future research should focus on synthesizing a library of derivatives to explore the structure-activity relationship.

Figure 2: Potential sites for SAR studies on the core scaffold.

By systematically modifying the chloro and ester groups, researchers can probe the binding pockets of potential targets and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

While the precise mechanism of action for Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate remains to be fully elucidated, its chemical structure places it within a class of compounds with immense therapeutic potential. The trifluoromethylpyridine core is a privileged scaffold in drug discovery, known to impart favorable pharmacological properties. This guide provides a framework for researchers to explore potential mechanisms, including kinase inhibition, antimicrobial activity, and modulation of inflammatory pathways. The provided experimental protocols offer a starting point for these investigations, which could ultimately unlock the therapeutic value of this and related compounds.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

-

Ishii, A., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Synthetic Organic Chemistry, Japan. 2018. Available from: [Link]

-

Fringu, I., et al. Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2022. Available from: [Link]

-

Wang, B., et al. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. 2022. Available from: [Link]

-

Khan, I., et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. 2025. Available from: [Link]

-

Amerigo Scientific. Ethyl 2-Chloromethyl-6-(trifluoromethyl)nicotinate. Available from: [Link]

- Google Patents. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

- Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

PubMed. The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists. Available from: [Link]

- Google Patents. CN106957262A - A kind of preparation method of ethyl nicotinate.

-

PubMed. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate as a Core Scaffold for Novel Compound Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient discovery and development of novel molecules. Trifluoromethylated heterocycles, in particular, are of immense interest due to the unique physicochemical properties conferred by the trifluoromethyl (CF₃) group, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth technical exploration of Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate, a versatile and highly valuable building block.[2] We will dissect its reactivity profile and present field-proven protocols for its transformation into a diverse array of complex derivatives, underscoring its pivotal role in accelerating discovery pipelines.

Introduction: Why This Building Block is a Strategic Asset

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is not merely another halogenated heterocycle; it is a carefully designed scaffold offering three distinct and orthogonally addressable points of chemical modification. Its value is rooted in the synergistic interplay of its functional groups:

-

The Trifluoromethyl Group (CF₃): This powerful electron-withdrawing group is a cornerstone of modern drug design. It significantly alters the electronic properties of the pyridine ring, enhancing its stability and modulating its pKa.

-

The 2-Chloro Substituent: The presence of the adjacent CF₃ group strongly activates this position for nucleophilic aromatic substitution (SNAr).[3] Furthermore, it serves as a robust handle for a wide range of palladium-catalyzed cross-coupling reactions.

-

The Ethyl Ester at C4: This group provides a reliable site for conversion into carboxylic acids, amides, and other derivatives, allowing for extensive structure-activity relationship (SAR) exploration.

The combination of these features in a single, readily available molecule makes it an exceptionally efficient starting material for building molecular complexity and diversity.

Physicochemical Properties and Reactivity Profile

A foundational understanding of the molecule's properties is crucial for predicting its behavior and designing successful synthetic strategies.

| Property | Value | Significance for Synthesis |

| Molecular Formula | C₉H₇ClF₃NO₂ | Provides the elemental composition. |

| Molecular Weight | 253.61 g/mol | Essential for stoichiometric calculations. |

| Appearance | Typically a solid | Relevant for handling and solubility. |

| Key Reactive Sites | C2-Cl, C4-Ester | Defines the primary avenues for chemical modification. |

| Electronic Nature | Electron-deficient ring | The CF₃ group polarizes the ring, making C2 highly electrophilic. |

The core of this molecule's utility lies in its predictable reactivity, which can be selectively targeted to achieve desired transformations.

Sources

An In-Depth Technical Guide to Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate: Synthesis, Derivatization, and Applications

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate, a pivotal building block in modern medicinal and agrochemical research. We delve into its synthesis, physicochemical properties, and its extensive utility as a scaffold for creating diverse structural analogs and derivatives. Key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, are examined in detail, supported by field-proven experimental protocols. The strategic importance of the trifluoromethylpyridine core is highlighted, discussing how its unique electronic and metabolic properties are leveraged in the design of novel bioactive compounds. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic versatility of this important heterocyclic intermediate.

Introduction: The Strategic Value of a Trifluoromethylpyridine Scaffold

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds have emerged as indispensable platforms for innovation. Among these, the trifluoromethylpyridine scaffold holds a privileged status. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring confers a unique combination of properties that are highly advantageous for modulating biological activity.[1][2][3]

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate stands out as a particularly versatile intermediate. Its structure combines several key features:

-

The Pyridine Ring: A foundational six-membered nitrogen-containing heterocycle ubiquitous in pharmaceuticals and natural products.[4][5] Its nitrogen atom can act as a hydrogen bond acceptor and influences the molecule's overall electronic profile.

-

The Trifluoromethyl (-CF3) Group: This powerful electron-withdrawing group dramatically impacts the molecule's characteristics. It enhances lipophilicity, which can improve membrane permeability, and its carbon-fluorine bonds are exceptionally strong, leading to increased metabolic stability.[1] Furthermore, it can alter the pKa of nearby functionalities and strengthen binding interactions with biological targets.

-

The Chloro (-Cl) Group: Positioned at the C2 position, alpha to the ring nitrogen, this halogen serves as an excellent and versatile leaving group. It is the primary site for derivatization through a host of well-established synthetic methodologies, including cross-coupling and nucleophilic substitution reactions.

-

The Ethyl Ester (-COOEt) Group: Located at the C4 position, this functional group provides another handle for modification, allowing for the synthesis of amides, carboxylic acids, or alcohols to fine-tune solubility, polarity, and hydrogen bonding capabilities.

This guide will explore the synthetic pathways to access and derivatize this core structure, providing actionable protocols and insights into the rationale behind experimental design.

Physicochemical and Structural Data of the Core Molecule

A thorough understanding of the core molecule's properties is essential for its effective use in synthesis.

| Property | Value |

| IUPAC Name | Ethyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate |

| CAS Number | 1196154-43-4 |

| Molecular Formula | C9H7ClF3NO2 |

| Molecular Weight | 253.61 g/mol |

| Appearance | Not specified in available search results |

| Boiling Point | Not specified in available search results |

| Melting Point | Not specified in available search results |

Note: Specific physical properties like boiling and melting points were not available in the provided search results. These would typically be determined empirically.

Synthetic Pathways to Analogs and Derivatives

The true power of Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate lies in its capacity for diversification. The chloro and ester functionalities are key levers for creating vast libraries of analogs.

Diagram: Key Derivatization Points

The following diagram illustrates the primary sites for synthetic modification on the core scaffold.

Caption: Primary sites for synthetic derivatization of the core molecule.

Transformations at the C2-Position: The Chloro Group

The C2-chloro substituent is the most reactive site for introducing molecular diversity. Its reactivity is enhanced by the electron-withdrawing effects of both the ring nitrogen and the C6-trifluoromethyl group.

Palladium-catalyzed reactions are among the most powerful tools for C-C and C-N bond formation. For substrates like 2-chloropyridines, which can be less reactive than their bromo or iodo counterparts, the choice of ligand and conditions is critical to success.[6][7]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction couples the chloropyridine with an organoboron reagent (boronic acid or ester) to form biaryl or heteroaryl-aryl structures. These motifs are prevalent in pharmaceuticals.

Field-Proven Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative This protocol is adapted from general procedures for challenging heteroaryl chloride couplings.[6][8]

-

Reaction Setup: In an oven-dried Schlenk flask, combine the Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium source such as Pd(OAc)₂ (2-5 mol%), and a bulky, electron-rich phosphine ligand like SPhos or XPhos (4-10 mol%). Add a suitable base, often a strong inorganic base like K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask, and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times. This is crucial as the active Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add a degassed solvent system via syringe. A mixture of an ethereal solvent like 1,4-dioxane or THF with a small amount of water is commonly used.

-

Heating: Heat the reaction mixture with vigorous stirring to 80-110 °C.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction forms a C-N bond between the chloropyridine and a primary or secondary amine, a key transformation for synthesizing many drug candidates.[9][10] The choice of a specialized ligand is paramount for achieving high yields.

Workflow for Buchwald-Hartwig Amination

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

The electron-deficient nature of the pyridine ring allows for the direct displacement of the C2-chloride by strong nucleophiles.[11][12] This pathway offers a complementary, often palladium-free, method for introducing heteroatom substituents.

Mechanism of SNAr on the Pyridine Scaffold The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate and facilitates the reaction. Subsequent elimination of the chloride ion restores the aromaticity of the ring.

Causality in Experimental Design:

-

Nucleophile Choice: Strong nucleophiles are required (e.g., alkoxides, thiolates, primary/secondary amines).

-

Solvent Effects: Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation of the nucleophilic salt but not the anion, increasing its nucleophilicity.[13]

-

Temperature: While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion, especially with less reactive nucleophiles.[13]

Field-Proven Protocol: SNAr with an Amine Nucleophile

-

Reaction Setup: Dissolve Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate (1.0 equiv) in a polar aprotic solvent such as DMSO or NMP in a sealed vial.

-

Reagent Addition: Add the amine nucleophile (1.2-2.0 equiv). If the nucleophile is an amine salt, no additional base is needed. If a neutral amine is used, a non-nucleophilic base like DIPEA or K₂CO₃ (2.0-3.0 equiv) is often added to scavenge the HCl byproduct.

-

Heating: Heat the reaction mixture to 80-120 °C. Microwave irradiation can often be used to significantly shorten reaction times.

-

Monitoring: Monitor the reaction by LC-MS.

-

Work-up: After cooling, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography or recrystallization.

Transformations at the C4-Position: The Ester Group

The ethyl ester at the C4-position is a robust handle for creating derivatives with altered physicochemical properties.

Standard ester hydrolysis conditions (e.g., LiOH in THF/water) readily convert the ester to the corresponding carboxylic acid. This introduces a key functional group that can participate in hydrogen bonding and can be used for further derivatization, such as amide bond formation.

Amide bonds are a cornerstone of medicinal chemistry. There are two primary routes to form amides from the C4-ester:

-

Direct Aminolysis: Heating the ester with a primary or secondary amine, sometimes with a catalyst, can directly form the amide.[14] This method is simple but often requires harsh conditions and is limited to less hindered amines.

-

Two-Step Acyl-Substitution: A more general and reliable method involves first hydrolyzing the ester to the carboxylic acid, followed by a standard peptide coupling reaction.

Field-Proven Protocol: Two-Step Amide Coupling via the Carboxylic Acid

-

Ester Hydrolysis: Stir the starting ester in a mixture of THF and water with an excess of LiOH (2-3 equiv) at room temperature until the reaction is complete (monitored by TLC/LC-MS). Acidify the mixture with aqueous HCl to protonate the carboxylate and extract the carboxylic acid product.

-

Amide Coupling:

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent like DMF or DCM. Add a coupling reagent such as HATU or EDC/HOBt (1.1-1.2 equiv) and a non-nucleophilic base like DIPEA (2.0-3.0 equiv).[15][16]

-

Amine Addition: Add the desired amine (1.0-1.2 equiv) to the activated acid mixture.

-

Reaction: Stir at room temperature for 2-16 hours until completion.

-

Work-up and Purification: Perform a standard aqueous work-up and purify the resulting amide by column chromatography.

-

Applications in Research and Development

Derivatives of Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate are actively explored in both pharmaceutical and agrochemical R&D.

Medicinal Chemistry

The trifluoromethylpyridine core is found in numerous bioactive molecules. Its properties make it an attractive scaffold for targeting a range of biological systems.[2]

-

Anticancer Agents: Many kinase inhibitors feature substituted pyridine cores. The ability to rapidly generate diverse analogs from this starting material allows for efficient exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer-related protein kinases.[1]

-

Antimicrobial Agents: The enhanced lipophilicity imparted by the -CF3 group can improve the ability of compounds to penetrate bacterial cell walls, a key factor in developing new antibiotics.[1][4] Derivatives are often screened for activity against various bacterial and fungal strains.

Agrochemicals

The trifluoromethylpyridine moiety is a key structural motif in many modern herbicides and pesticides.[2][3] The metabolic stability and unique electronic properties contribute to their efficacy and desired spectrum of activity in crop protection.

Conclusion

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is a high-value, synthetically tractable building block that provides an efficient entry point into the rich chemical space of trifluoromethylpyridine derivatives. The strategic positioning of its chloro and ester functional groups allows for orthogonal and systematic modification, enabling the rapid generation of compound libraries for screening in drug discovery and agrochemical research. The robust and well-documented synthetic protocols associated with this scaffold, from palladium-catalyzed cross-couplings to nucleophilic aromatic substitutions, ensure its continued relevance and importance for scientists and researchers aiming to develop next-generation bioactive molecules.

References

- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]

- BenchChem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid.

-

American Chemical Society. (n.d.). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Ogawa, Y., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene.

-

ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

-

ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

-

Ashenhurst, J. (n.d.). Formation of Amides From Esters. Master Organic Chemistry. [Link]

-

PubChem. (n.d.). Ethyl 2-methoxy-6-(trifluoromethyl)isonicotinate. [Link]

- BenchChem. (2025).

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

-

ResearchGate. (n.d.). Three-component synthesis of new trifluoromethylated tricyclic heterocycles based on the cyclization of ethyl trifluoropyruvate and acetone with1,2- and 1,3-diamines. [Link]

-

MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

ResearchGate. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. [Link]

-

Aaron Chemicals LLC. (n.d.). Ethyl 2-fluoro-6-(trifluoromethyl)nicotinate. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). (E)-1-chloro-3-ethylhex-2-ene. [Link]

-

PubChem. (n.d.). 1-Ethyl-2-fluorocyclohexane. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Novel 1-Trifluoromethyl Substituted 1,2-Ethylenediamines and Their Use for the Synthesis of Fluoroquinolones. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. growingscience.com [growingscience.com]

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Hazard Assessment

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is a halogenated pyridine derivative. Its structure, containing a chlorinated and a trifluoromethylated pyridine ring, dictates its reactivity and toxicological profile. A thorough understanding of its properties is the foundation of safe handling.

1.1: Chemical and Physical Properties

A summary of the key physical and chemical properties is presented below. This data is critical for designing appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClF₃NO₂ | |

| Molecular Weight | 267.61 g/mol | |

| Appearance | Flammable liquid and vapour | |

| Storage Temperature | Recommended storage temperature see product label |

1.2: GHS Hazard Classification and Statements

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapour | Danger | 🔥 |

| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | 💀 |

| Acute toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Danger | 💀 |

| Acute toxicity, Dermal | Category 2 | H310: Fatal in contact with skin | Danger | 💀 |

| Skin irritation | Category 2 | H315: Causes skin irritation | Danger | ❗ |

| Serious eye damage | Category 1 | H318: Causes serious eye damage | Danger | corrosive |

| Skin sensitisation | Category 1 | H317: May cause an allergic skin reaction | Danger | ❗ |

| Acute aquatic hazard | Category 1 | H400: Very toxic to aquatic life | Danger | 🌳 |

Data sourced from Sigma-Aldrich Safety Data Sheet.

The "Fatal in contact with skin" and "Toxic if swallowed or if inhaled" classifications underscore the critical need for stringent engineering controls and personal protective equipment (PPE) to prevent any direct contact. The trifluoromethyl and chloro substitutions on the pyridine ring are known to enhance lipophilicity and membrane permeability, which likely contributes to the high dermal toxicity.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining robust engineering controls with meticulous use of PPE, is mandatory.

2.1: Primary Engineering Controls: The Chemical Fume Hood

All manipulations of Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[1][2] This is the most critical engineering control to minimize inhalation exposure to its toxic and corrosive vapors.